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molecular formula C11H9NO B8381358 5-Cyano-2-methylindan-1-one

5-Cyano-2-methylindan-1-one

Cat. No. B8381358
M. Wt: 171.19 g/mol
InChI Key: ZQDXQHNPTXNWQI-UHFFFAOYSA-N
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Patent
US04755511

Procedure details

5-Bromo-2-methyl-1-indanone (2.0 g) and cuprous cyanide (4.0 g) in quinoline (50 ml ) were stirred at 200° for 2 hours. The mixture was cooled, treated with chloroform (100 ml ) and filtered to remove copper salts. The filtrate was then washed with 6N hydrochloric acid (3×100 ml ) and evaporated to give the crude product as a brown gum. Crystallisation from ethanol-water gave 5-cyano-2-methyl-1-indanone (1.46 g, m.p. 90°-1°).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH:6]([CH3:12])[CH2:5]2.C(Cl)(Cl)Cl.[N:17]1C2C(=CC=CC=2)C=C[CH:18]=1>>[C:18]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH:6]([CH3:12])[CH2:5]2)#[N:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2CC(C(C2=CC1)=O)C
Name
cuprous cyanide
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove copper salts
WASH
Type
WASH
Details
The filtrate was then washed with 6N hydrochloric acid (3×100 ml )
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown gum
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2CC(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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